molecular formula C21H21N5O B8410338 2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8410338
M. Wt: 359.4 g/mol
InChI Key: QSEZKNHRUQRMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with ethyl and methyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the correct formation of the diazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydro-11-ethyl-5-methyl-8-[2-(pyrid-4-yl)ethyl]-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one is unique due to its specific ring structure and the presence of both ethyl and methyl substituents. This combination of features gives it distinct chemical reactivity and potential for various applications.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C21H21N5O/c1-3-26-19-17(21(27)25(2)18-5-4-10-23-20(18)26)13-16(14-24-19)7-6-15-8-11-22-12-9-15/h4-5,8-14H,3,6-7H2,1-2H3

InChI Key

QSEZKNHRUQRMIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCC4=CC=NC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 5,11-Dihydro-11-ethyl-5-methyl-8-[trans-2-(4-pyridyl)ethen-1-yl]-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.38 g, 1.0 mmol) by catalytic hydrogenation over platinum oxide in ethyl acetate at 150 p.s.i. and 60° C. Recrystallization from ethyl acetate/hexanes afforded 0.18 g of the product as off-white crystals, m.p. 109°-110° C.
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